1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorobenzenesulfonyl group, and an ethoxyphenylmethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzenesulfonyl group: This step often involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride under controlled conditions.
Formation of the ethoxyphenylmethylidene moiety: This can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A related compound used in the synthesis of various organic molecules.
Ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups that may exhibit comparable properties.
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H24ClN3O4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-2-29-19-7-3-16(4-8-19)15-23-24-21(26)17-11-13-25(14-12-17)30(27,28)20-9-5-18(22)6-10-20/h3-10,15,17H,2,11-14H2,1H3,(H,24,26)/b23-15+ |
InChI Key |
ADTCUAQHTJMYQA-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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